molecular formula C24H26N2O5 B4079598 Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate

Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate

Cat. No.: B4079598
M. Wt: 422.5 g/mol
InChI Key: DCGMCPLEEATNEO-UHFFFAOYSA-N
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Description

Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring fused with a piperidine ring, and it includes phenoxyphenyl and ethyl ester functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperidine rings, followed by the introduction of the phenoxyphenyl group and the ethyl ester. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate: This compound has a methoxy group instead of a phenoxy group, which may result in different chemical and biological properties.

    Ethyl 1-[2,5-dioxo-1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine-3-carboxylate:

    Ethyl 1-[2,5-dioxo-1-(4-nitrophenyl)pyrrolidin-3-yl]piperidine-3-carboxylate: The nitro group introduces additional functionality, which can be exploited in various chemical reactions and applications.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-2-30-24(29)17-7-6-14-25(16-17)21-15-22(27)26(23(21)28)18-10-12-20(13-11-18)31-19-8-4-3-5-9-19/h3-5,8-13,17,21H,2,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMCPLEEATNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate
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Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate
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Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate
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Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate
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Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate
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Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate

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